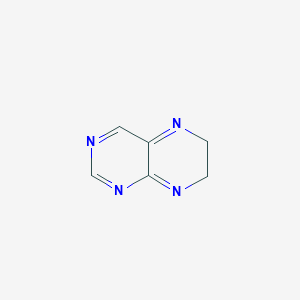

6,7-Dihydropteridine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H6N4 |

|---|---|

Poids moléculaire |

134.14 g/mol |

Nom IUPAC |

6,7-dihydropteridine |

InChI |

InChI=1S/C6H6N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4H,1-2H2 |

Clé InChI |

KVDQMARGGBLIJM-UHFFFAOYSA-N |

SMILES |

C1CN=C2C(=N1)C=NC=N2 |

SMILES canonique |

C1CN=C2C(=N1)C=NC=N2 |

Description physique |

Solid |

Origine du produit |

United States |

Biosynthetic Pathways and Enzymatic Formation of 6,7 Dihydropteridine

Precursors and Early Stages of Pteridine (B1203161) Biosynthesis Leading to Dihydropteridines

The journey to 6,7-dihydropteridine begins with a fundamental building block of life: guanosine-5'-triphosphate (GTP). nih.gov This nucleotide serves as the universal precursor for the de novo synthesis of all pteridines in a wide range of organisms, from bacteria to mammals. nih.govnih.gov The initial and rate-limiting step in this pathway is the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. nih.govnih.gov

This crucial transformation is catalyzed by the enzyme GTP cyclohydrolase I (GCHI). nih.govpnas.org In plants, this initial part of the pathway occurs in the cytosol. researchgate.net Following the action of GCHI, subsequent enzymatic steps lead to the formation of other key intermediates. In many organisms, 7,8-dihydroneopterin triphosphate is converted to 6-pyruvoyl-tetrahydropterin. nih.govmdpi.com This molecule stands at a critical branch point, leading to the synthesis of various pteridines, including tetrahydrobiopterin (B1682763) (BH4), a vital cofactor for several metabolic reactions. nih.govmdpi.com Another important intermediate, 6-hydroxymethyl-7,8-dihydropterin (B3263101) (HMDHP), is formed from the cleavage of the side chain of dihydroneopterin. researchgate.net

In some biological contexts, such as during the hydroxylation of aromatic amino acids, a 4a-hydroxytetrahydropteridine is formed. qmul.ac.ukgenome.jp This compound can then dehydrate, either spontaneously or enzymatically, to yield this compound. qmul.ac.ukgenome.jp This highlights that the formation of this compound can occur through different routes depending on the specific metabolic state and the organism.

Enzymatic Mechanisms of this compound Formation

The synthesis of this compound is a finely tuned process orchestrated by a series of specific enzymes. These biological catalysts ensure the efficient and regulated production of this and other essential pteridine derivatives.

Specific Enzymes Involved in De Novo Synthesis

The de novo synthesis of pteridines, originating from GTP, involves a cascade of enzymatic reactions. nih.govmdpi.com While this compound is often an intermediate, its formation is intrinsically linked to the enzymes of the broader pteridine biosynthetic pathway.

Key enzymes in the de novo pathway leading to pteridine derivatives include:

GTP cyclohydrolase I (GCHI): This enzyme initiates the entire pathway by converting GTP to 7,8-dihydroneopterin triphosphate. nih.govpnas.org

6-Pyruvoyltetrahydropterin synthase (PTPS): This enzyme is responsible for the conversion of 7,8-dihydroneopterin triphosphate into 6-pyruvoyl-tetrahydropterin, a central intermediate. nih.gov

Sepiapterin (B94604) reductase (SPR): This enzyme catalyzes the reduction of intermediates in the synthesis of tetrahydrobiopterin. nih.gov

Dihydropteridine reductase (DHPR): This enzyme is crucial for the regeneration of tetrahydrobiopterin from its oxidized forms. It catalyzes the reduction of quinonoid dihydropteridine to tetrahydrobiopterin. wikipedia.orguniprot.org In this process, this compound can be an intermediate that must be reduced. qmul.ac.ukgenome.jp

4a-Hydroxytetrahydrobiopterin dehydratase: This enzyme facilitates the dehydration of 4a-hydroxytetrahydropteridine to form this compound. qmul.ac.ukgenome.jp

In some organisms, such as the fruit fly Drosophila melanogaster, the synthesis of pigments like drosopterins involves a precursor molecule called "quench spot," which is derived from the main pteridine pathway. nih.gov This illustrates the branching nature of pteridine biosynthesis.

Cofactor Requirements and Catalytic Cycles in Biosynthesis

The enzymatic reactions in the pteridine biosynthetic pathway often depend on the presence of specific cofactors to function correctly. These cofactors assist the enzymes in their catalytic activity.

A prominent example is the regeneration of tetrahydrobiopterin (BH4), a critical pteridine cofactor for aromatic amino acid hydroxylases. nih.gov During the hydroxylation reaction, BH4 is oxidized to a quinonoid dihydrobiopterin. asm.org Dihydropteridine reductase (DHPR) then catalyzes the reduction of this quinonoid form back to BH4, a reaction that requires the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a reducing agent. wikipedia.orgasm.org The catalytic cycle involves the transfer of a hydride ion from NADH or NADPH to the quinonoid dihydropteridine, regenerating the active tetrahydropterin (B86495) cofactor. uniprot.org

The formation of this compound from 4a-hydroxytetrahydropteridine can occur spontaneously but is also catalyzed by 4a-hydroxytetrahydrobiopterin dehydratase. qmul.ac.ukgenome.jp This this compound must then be enzymatically reduced by this compound reductase to the active tetrahydropteridine form before it can rearrange into the more stable but inactive 7,8-dihydropteridine (B8742004). qmul.ac.ukgenome.jp This highlights a critical regulatory point in maintaining the pool of active pterin (B48896) cofactors.

Magnesium ions (Mg²⁺) are also important in the early stages of the pathway, specifically for the enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), which binds ATP and its pterin substrate. proteopedia.org

| Enzyme Involved in Pteridine Biosynthesis | Function | Cofactor/Substrate Requirement |

| GTP cyclohydrolase I (GCHI) | Initiates pteridine synthesis | Guanosine-5'-triphosphate (GTP) |

| 6-Pyruvoyltetrahydropterin synthase (PTPS) | Forms 6-pyruvoyl-tetrahydropterin | 7,8-Dihydroneopterin triphosphate |

| Sepiapterin reductase (SPR) | Reduction of pteridine intermediates | NADPH |

| Dihydropteridine reductase (DHPR) | Regenerates tetrahydrobiopterin | NADH, NADPH |

| 4a-Hydroxytetrahydrobiopterin dehydratase | Dehydrates 4a-hydroxytetrahydropteridine | 4a-Hydroxytetrahydropterin |

| 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) | Phosphorylates 6-hydroxymethyl-7,8-dihydropterin | ATP, Mg²⁺ |

Metabolic Interconversions and Enzymatic Transformations of 6,7 Dihydropteridine

Role as Substrate for Dihydropteridine Reductases (DHPR)

6,7-Dihydropteridine reductase (DHPR) is a crucial enzyme that catalyzes the reduction of the quinonoid form of dihydropteridine to 5,6,7,8-tetrahydropteridine (B83983). qmul.ac.ukgenome.jp This reaction is vital for regenerating tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases. ebi.ac.ukhmdb.canih.gov The enzyme is classified as EC 1.5.1.34 and belongs to the family of oxidoreductases. qmul.ac.ukwikipedia.org Specifically, it acts on the CH-NH group of donors with NAD+ or NADP+ as the acceptor. wikipedia.org The systematic name for this enzyme class is 5,6,7,8-tetrahydropteridine:NAD(P)+ oxidoreductase. qmul.ac.uk DHPR is also known by other names, including quinoid dihydropteridine reductase. hmdb.cauniprot.org The gene encoding this enzyme in humans is known as QDPR. wikipedia.orggenecards.orgwikipedia.org

Dihydropteridine reductase facilitates the reduction of quinonoid dihydrobiopterin to tetrahydrobiopterin using NADH as a reductant. ebi.ac.uk DHPR is structurally distinct from dihydrofolate reductase but shares similarities with certain flavin-dependent enzymes that require nicotinamide (B372718) dinucleotides, such as glutathione (B108866) reductase. pnas.org The enzyme belongs to the short-chain dehydrogenases/reductases (SDR) family, which are characterized by a conserved Rossmann fold for NAD(P)(H) binding. ebi.ac.ukebi.ac.uk

The catalytic mechanism involves a proton relay system that includes conserved tyrosine and lysine (B10760008) residues. ebi.ac.ukebi.ac.uk While many SDRs have upstream serine and/or asparagine residues contributing to the active site, DHPR possesses the characteristic YXXXK motif of tyrosine-dependent oxidoreductases but lacks these typical upstream catalytic residues. ebi.ac.ukebi.ac.uk The structure of rat liver DHPR complexed with NADH reveals an α/β protein with a Rossmann-type fold for dinucleotide binding. pnas.org

DHPR exhibits a notable preference for NADH over NADPH as a cofactor. nih.gov Kinetic studies with native rat DHPR using quinonoid 6,7-dimethyldihydropteridine as a substrate showed a significantly higher catalytic efficiency (kcat/Km) for NADH (12 µM⁻¹ s⁻¹) compared to NADPH (0.25 µM⁻¹ s⁻¹). nih.gov A mutant version of the enzyme (D-37-I) still favored NADH, but the difference in efficiency was less pronounced. nih.gov The binding of the dihydropteridine substrate itself is less affected by mutations at the nucleotide-binding site. nih.gov

The specificity of DHPR for its pteridine (B1203161) substrate has also been investigated. The enzyme from Thermus thermophilus shows considerable dihydrofolate reductase activity, using 6,7-dimethyl-7,8-dihydropterine in its quinonoid form as a substrate. nih.gov However, it does not show activity with 6-biopterin (B1667280) or DL-6-methyl-7,8-dihydropterine. nih.gov The crystal structure of rat liver DHPR shows that NADH binds in an extended conformation. pnas.org

Catalytic Mechanisms of Reduction by DHPR

Participation in Tetrahydrobiopterin Biosynthesis Pathway

The biosynthesis of tetrahydrobiopterin (BH4) from GTP is a multi-step process involving several key enzymes, with DHPR playing a critical role in the regeneration of the active cofactor. nih.govontosight.ai BH4 is an indispensable cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. ebi.ac.uknih.govontosight.ai

The regeneration pathway involves the conversion of quinonoid dihydrobiopterin back to tetrahydrobiopterin, a reaction catalyzed by DHPR. nih.govuniprot.org This step is essential because during the hydroxylation of aromatic amino acids, BH4 is oxidized to the unstable quinonoid dihydrobiopterin. wikipedia.org Without efficient regeneration by DHPR, the cellular pool of BH4 would be rapidly depleted, leading to severe metabolic disorders. wikipedia.org Deficiencies in DHPR are a cause of a variant form of phenylketonuria. semanticscholar.orgloinc.org

The 4a-hydroxytetrahydropteridine formed during enzymatic reactions can dehydrate, either spontaneously or through the action of 4a-hydroxytetrahydrobiopterin dehydratase (EC 4.2.1.96), to form this compound. genome.jpgenome.jp This this compound must then be reduced back to tetrahydropteridine by DHPR before it can rearrange into the more stable but inactive 7,8-dihydropteridine (B8742004). genome.jpgenome.jp

Other Enzymatic and Non-Enzymatic Reactions Involving the this compound Moiety

Besides its central role as a substrate for DHPR, the this compound moiety is involved in other reactions. The 4a-hydroxytetrahydropteridine intermediate, which is formed by several pterin-dependent hydroxylases, can dehydrate to yield this compound. genome.jpgenome.jp This dehydration can occur spontaneously or be catalyzed by 4a-hydroxytetrahydrobiopterin dehydratase. genome.jpgenome.jp

A non-enzymatic rearrangement of this compound can occur, particularly when DHPR activity is limited. nih.gov Under anaerobic conditions in protic solvents, the quinonoid form of dihydropteridine can rearrange to the more stable 7,8-dihydropteridine in a reaction catalyzed by a general base. nih.gov This rearrangement highlights a non-enzymatic salvage pathway for BH4. nih.gov

The enzyme from Pseudomonas species has been shown to reduce various pteridines, including 2-amino-4-hydroxy-6,7-dimethyldihydropteridine, with the product being a tetrahydropteridine. asm.org This bacterial enzyme is inhibited by aminopterin (B17811) in a competitive manner with respect to the quinonoid dihydropteridine substrate. asm.org

Interactive Data Tables

Table 1: Kinetic Parameters of Rat Dihydropteridine Reductase (DHPR) This table summarizes the kinetic constants for the interaction of NADH and NADPH with native and mutant rat DHPR.

| Enzyme Form | Nucleotide | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹ s⁻¹) |

| Native | NADH | 120 | 10 | 12 |

| NADPH | 5 | 20 | 0.25 | |

| D-37-I Mutant | NADH | 6 | 5 | 1.2 |

| NADPH | 3 | 5 | 0.6 | |

| Data sourced from kinetic studies on rat DHPR. nih.gov |

Chemical Synthesis and Derivatization of 6,7 Dihydropteridine

Established Synthetic Routes to 6,7-Dihydropteridine and Related Scaffolds

The construction of the this compound core and its analogs can be achieved through several synthetic strategies. A common and versatile approach involves the condensation of a suitably substituted 4,5-diaminopyrimidine (B145471) with an α,β-dicarbonyl compound or its equivalent. This method allows for the introduction of various substituents on both the pyrimidine (B1678525) and the dihydropyrazine (B8608421) rings.

One established route involves the reaction of 2,5-diamino-4,6-dichloropyrimidine (B1296591) with specific acetonylaminopyrimidines to yield methyl p-[[(2-amino-4-chloro-7,8-dihydro-6-pteridinyl)methyl]methylamino]benzoate. nih.gov Subsequent chemical modifications can then be performed on this dihydropteridine intermediate. nih.gov

Another key strategy is the reduction of a fully oxidized pteridine (B1203161) ring. For instance, 6-acyl-7,8-dihydropteridine derivatives can be prepared by the partial reduction of 6-acylpteridines. researchgate.net Similarly, the reduction of folic acid using reagents like sodium dithionite (B78146) can yield 7,8-dihydrofolic acid. psu.edu Catalytic hydrogenation is also a viable method for the reduction of the pteridine system. psu.edursc.org

Furthermore, tandem reactions have been developed for the efficient one-pot synthesis of dihydropteridinones. A notable example is the SnAr-amidation cyclization between a 4-chloropyrimidin-5-amine and an amino acid, which has been optimized using Design of Experiments (DoE) to achieve high yields and enantiomeric excess. researchgate.net

The synthesis of specific isomers can be controlled through carefully designed routes. For example, a process for the stereospecific synthesis of 6-monosubstituted tetrahydropteridines proceeds through a quinonoid dihydropteridine intermediate, which is then reduced while retaining the chirality at the C6 position. google.com

Below is a table summarizing some established synthetic routes:

| Starting Materials | Key Reaction Type | Product Scaffold |

| 4,5-Diaminopyrimidine and α,β-dicarbonyl compound | Condensation | 6,7-Disubstituted-dihydropteridine |

| 6-Acylpteridine | Partial Reduction | 6-Acyl-7,8-dihydropteridine researchgate.net |

| 2,5-Diamino-4,6-dichloropyrimidine and acetonylaminopyrimidine | Condensation/Cyclization | Substituted 7,8-dihydropteridine (B8742004) nih.gov |

| 4-Chloropyrimidin-5-amine and Amino Acid | Tandem SnAr-amidation cyclization | Dihydropteridinone researchgate.net |

| Substituted Pyrimidine and Amino Acid Derivative | Ring-closing strategy | 2-Amino-7,8-dihydropteridin-6(5H)-one researchgate.net |

Synthesis of Substituted this compound Analogues and Derivatives

The synthesis of substituted this compound analogs is driven by the need to explore structure-activity relationships for various biological targets. Researchers have developed numerous methods to introduce a wide array of functional groups at different positions of the dihydropteridine ring.

Design Principles for Structural Modification in Research

The design of substituted this compound analogs is often guided by the goal of inhibiting specific enzymes or modulating biological pathways. For instance, modifications to substituents on the pyrazine (B50134) ring are explored to create inhibitors of enzymes in the tetrahydrofolate biosynthesis pathway, such as 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase and dihydrofolate reductase. psu.edursc.org

Key design principles include:

Scaffold Hopping: This strategy involves replacing a known active core with a structurally different scaffold, like the 7,8-dihydropteridine-6(5H)-one, to discover novel inhibitors with potentially improved properties. researchgate.net

Introduction of Polar and Hydrophobic Groups: The introduction of polar substituents at the C6 position and hydrophobic groups is a strategy aimed at enhancing enzyme inhibition. psu.edu

Modification of Existing Scaffolds: Starting from a basic dihydropteridine framework, various functional groups such as alkoxyl, aniline, and amino substituents can be introduced to explore their impact on biological activity. weebly.com

Targeting Specific Interactions: For enzyme inhibitors, modifications are designed to create specific interactions, such as π–π stacking and hydrogen bonds, with the target protein.

The following table highlights some design strategies and the resulting compound types:

| Design Principle | Target Application/Enzyme | Resulting Compound Type |

| Scaffold Hopping | DNA-dependent protein kinase (DNA-PK) inhibitors | 7,8-Dihydropteridine-6(5H)-one derivatives researchgate.net |

| Introduction of Polar/Hydrophobic Groups | Tetrahydrofolate biosynthesis inhibitors | 6-Substituted-7,7-dialkyl-7,8-dihydropteridines psu.edursc.org |

| Ring-closing strategy | Antiproliferative agents | 2-Amino-7,8-dihydropteridin-6(5H)-one derivatives researchgate.net |

| Introduction of diverse substituents | Antiproliferative agents | 5,8-Dihydropteridine-6,7-dione derivatives weebly.com |

Regioselectivity and Stereoselectivity in Dihydropteridine Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of biologically active dihydropteridines, as the spatial arrangement of substituents can dramatically influence their interaction with biological targets.

Regioselectivity: The regioselectivity of reactions involving the pteridine ring can be influenced by the electronic properties of the substituents and the reaction conditions. For example, the reaction of 2-amino-4-butoxypteridine with Grignard reagents can lead to regioselective 7-alkylation. researchgate.net The mechanism of this regioselectivity can be rationalized by considering the electron density and molecular orbitals of the pteridine system. researchgate.net

In the synthesis of functionalized dihydropyrones, which share some synthetic principles with heterocyclic chemistry, the choice of reactants can greatly affect the regioselectivity of the cyclization process. nih.gov Similarly, in the synthesis of dihydro-1,4-thiaselenin derivatives, the reaction proceeds in a regioselective manner under phase transfer catalysis. mdpi.com

Stereoselectivity: The stereoselective synthesis of dihydropteridines is crucial, particularly when targeting enzymes that have specific stereochemical requirements. A notable example is the synthesis of L-erythro-biopterin, which proceeds through a 5,6-dihydropteridine intermediate. thieme-connect.com The condensation of 2,4,5-triamino-6-butoxypyrimidine with chiral 2-formyloxiranes affords 2-amino-4-butoxy-6-(1-hydroxyalkyl)pteridines with high regioselectivity and stereoselectivity. thieme-connect.com

Furthermore, the reduction of the pteridine ring can be performed stereoselectively. For instance, the reduction of folic acid by dihydrofolate reductase involves the transfer of a hydrogen atom to a specific face of the pteridine system. psu.edu Synthetic methods have also been developed to maintain the chirality at the C6 position during the reduction of a quinonoid dihydropteridine to a tetrahydropteridine. google.com

The following table summarizes key aspects of regioselective and stereoselective synthesis:

| Reaction Type | Key Control Factor | Outcome |

| Alkylation of Pteridine | Grignard Reagent/MO calculations | Regioselective 7-alkylation researchgate.net |

| Annulation of Pyridinium Thiolates | Substituents on aziridines | Regioselective and stereospecific synthesis of dihydro-2H-1,4-thiazines rsc.org |

| Condensation with Chiral Epoxides | Chiral 2-formyloxiranes | Regio- and stereoselective synthesis of 6-substituted pteridines thieme-connect.com |

| Reduction of Quinonoid Dihydropteridine | Precise timing of reductant addition | Retention of C6 stereochemistry google.com |

| Double Aldol Reaction/Cyclization | Chiral phosphine (B1218219) oxide catalyst | Stereoselective synthesis of dihydro-4-pyranones nih.gov |

Reactivity and Chemical Transformations of the this compound Ring System

The this compound ring system exhibits a rich and varied reactivity, allowing for a wide range of chemical transformations. This reactivity is influenced by the presence of multiple nitrogen atoms and the partially saturated pyrazine ring.

Oxidation and Reduction: The dihydropteridine ring is susceptible to both oxidation and reduction. Autoxidation is a common reaction, especially for derivatives with electron-donating substituents. researchgate.net For example, 7,8-dihydro-6-methylpterin can be oxidized to 6-methylpterin. researchgate.net Conversely, the quinonoid form of dihydropteridine can be reduced to the corresponding tetrahydropteridine. google.com The reduction of the blocked dihydropteridine system can be readily achieved by catalytic hydrogenation. psu.edursc.org Dihydropteridine reductase is an enzyme that catalyzes the reduction of a this compound to a 5,6,7,8-tetrahydropteridine (B83983). mdpi.comwikipedia.org

Reactions of Substituents: Substituents on the dihydropteridine ring can undergo various chemical transformations. Alkyl groups at the C6 position show reactivity typical of alkyl groups alpha to a pyrazine nitrogen atom, including protium-deuterium exchange under acidic or basic conditions. psu.edursc.org Autoxidation of these alkyl groups can provide access to pteridines with carbonyl groups at C-6. psu.edursc.org 6-Formyl derivatives can undergo Wittig-type reactions to yield 6-aralkylidene compounds. psu.edursc.org

Photochemistry: Certain dihydropteridine derivatives exhibit photochemical reactivity. For instance, 6-formyl-7,8-dihydropterin (H2Fop) in an air-equilibrated aqueous solution, when exposed to visible light, is oxidized to 6-formylpterin (B158403) (Fop) with the consumption of oxygen and the release of hydrogen peroxide. researchgate.net

The table below provides a summary of the reactivity of the this compound ring system:

| Reaction Type | Reagents/Conditions | Product Type |

| Oxidation | Air/O2, Visible light researchgate.net | Oxidized pteridine researchgate.net |

| Reduction | Catalytic hydrogenation, Dithionite psu.edursc.orggoogle.com | Tetrahydropteridine google.com |

| Autoxidation of C6-alkyl group | - | C6-carbonyl pteridine psu.edursc.org |

| Wittig-type reaction of C6-formyl group | Phosphonate anions | 6-Aralkylidene pteridine psu.edursc.org |

| Alkylation of N-anion | - | N8-alkylated dihydropteridine psu.edursc.org |

Structural Elucidation and Mechanistic Investigations on 6,7 Dihydropteridine and Its Enzyme Complexes

Advanced Spectroscopic Characterization in Research

Advanced spectroscopic techniques are indispensable tools for elucidating the intricate structural features and dynamic processes of 6,7-dihydropteridine and its interactions within enzyme complexes. These methods provide critical data that bridge the gap between static structures and functional mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structure (excluding basic ID)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structural dynamics and electronic environment of this compound and its enzyme complexes, offering insights that go beyond simple identification. Advanced NMR methods are employed to understand enzyme mechanisms, conformational changes, and ligand-protein interactions at an atomic level. numberanalytics.comnih.gov

Techniques such as saturation transfer difference (STD) NMR and transferred Nuclear Overhauser Effect (trNOE) are particularly valuable for studying the binding of this compound to its partner enzymes. numberanalytics.com STD NMR can identify the specific protons of the dihydropteridine molecule that are in close contact with the enzyme, defining the binding epitope. numberanalytics.com Chemical Shift Perturbation (CSP) analysis is another widely used NMR method to investigate binding interactions by monitoring changes in the chemical shifts of the protein's nuclei upon ligand binding. frontiersin.org

Furthermore, two-dimensional NMR experiments like COSY, TOCSY, HMQC, and HMBC are instrumental in confirming the precise structure of dihydropteridine derivatives. lookchem.com For instance, HMBC cross-peaks have been used to definitively establish the 7,8-dihydropteridine (B8742004) structure in synthesized compounds by showing long-range correlations between specific protons and carbons. lookchem.com These advanced NMR approaches can also provide kinetic and mechanistic information about enzyme-catalyzed reactions involving dihydropteridines. nih.gov For example, NMR has been used to study enzyme-substrate interactions, determine binding and inhibition constants, and measure reaction rates. numberanalytics.com The data obtained from these sophisticated NMR experiments are crucial for understanding the dynamic interplay between this compound and its associated enzymes, which is essential for their biological function. nih.govnih.gov

Mass Spectrometry for Reaction Monitoring and Structural Confirmation in Research

Mass spectrometry (MS) is a highly sensitive analytical technique crucial for the structural confirmation of this compound and for monitoring its enzymatic reactions. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the unambiguous determination of the molecular formula of dihydropteridine derivatives. lookchem.com

In research settings, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has proven to be a robust method for the simultaneous quantification of various pteridines, including tetrahydrobiopterin (B1682763) (BH4), 7,8-dihydrobiopterin (BH2), and biopterin, in biological samples. researchgate.netnih.govresearchgate.net This technique utilizes multiple reaction monitoring (MRM) for sensitive and specific detection, with limits of quantification reaching the nanomolar range. researchgate.net Such methods are vital for studying the pterin (B48896) biosynthetic pathway and identifying metabolic defects. nih.gov For instance, distinct pterin metabolite patterns observed via LC-MS/MS can help differentiate between deficiencies in enzymes like dihydropteridine reductase (DHPR) and sepiapterin (B94604) reductase. nih.gov

The instability of certain intermediates, such as quinonoid 6,7-dihydrobiopterin, presents a significant analytical challenge. mdpi.com To overcome this, specialized techniques like integrating infrared photodissociation spectroscopy with liquid chromatography-tandem mass spectrometry are required for their detection and characterization. mdpi.com Furthermore, MS, in conjunction with other spectroscopic data like NMR, plays a pivotal role in the structural elucidation of novel synthesized pteridine (B1203161) compounds. researchgate.net

Table 1: LC-MS/MS Parameters for Pteridine Quantification

| Parameter | Value | Reference |

|---|---|---|

| Chromatography Column | Poroshell 120 SB-C18 | researchgate.net |

| Ionization Mode | Electrospray Ionization (Positive) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Linear Range (BH4, BH2) | 1 to 100 nM | researchgate.net |

| Limit of Quantification (BH4, BH2) | 1 nM | researchgate.net |

| Limit of Quantification (Biopterin) | 2.5 nM | researchgate.net |

X-ray Crystallography and Cryo-Electron Microscopy of Enzyme-Dihydropteridine Complexes

The crystal structure of dihydropteridine reductase (DHPR) from rat liver, complexed with its cofactor NADH, was solved to a resolution of 2.3 Å. nih.govnih.gov This revealed that DHPR is an alpha/beta protein possessing a Rossmann-type fold for NADH binding. nih.govnih.gov The structure also shed light on the dimerization of the enzyme, which is mediated by a four-helix bundle motif. nih.gov Subsequently, the structure of human DHPR was also determined, providing a complete structural characterization of this vital enzyme. researchgate.net

Similarly, the X-ray structure of 7,8-dihydroneopterin (B1664191) aldolase (B8822740) from Staphylococcus aureus was determined at 1.65 Å resolution. researchgate.net This study revealed an octameric assembly and, through the structure of a complex with the product 6-hydroxymethyl-7,8-dihydropterin (B3263101), precisely located the active site, allowing for the proposal of a reaction mechanism. researchgate.net

Cryo-EM has emerged as a revolutionary technique for structural biology, particularly for large, flexible, or complex proteins that are challenging to crystallize. drugtargetreview.combiorxiv.org It allows for the imaging of biomolecules in their near-native state. nih.gov High-resolution cryo-EM structures of multimeric, cage-like thermostable enzymes, such as lumazine (B192210) synthase, have been determined. nih.gov This technique has also been successfully applied to study smaller enzymes, demonstrating its potential to rapidly elucidate the structures of new biocatalysts. biorxiv.orgresearchgate.net Cryo-EM can map the binding of small ligands to dynamic metabolic enzymes, providing crucial information for understanding enzyme regulation and for drug development. duke.edu

Table 2: Examples of Determined Structures of Dihydropteridine-Related Enzyme Complexes

| Enzyme | Organism | Technique | Resolution | PDB ID (if available) | Reference |

|---|---|---|---|---|---|

| Dihydropteridine Reductase (with NADH) | Rat Liver | X-ray Crystallography | 2.3 Å | 1DHR | nih.govnih.gov |

| Dihydroneopterin Aldolase (with product) | Staphylococcus aureus | X-ray Crystallography | 1.65 Å | 1NBU | researchgate.net |

| Human Dihydropteridine Reductase | Human (expressed in E. coli) | X-ray Crystallography | 2.5 Å | Not specified | researchgate.net |

Theoretical and Computational Investigations

Theoretical and computational methods are increasingly used to complement experimental studies, providing a deeper understanding of the electronic properties, reactivity, and dynamic behavior of this compound and its enzyme complexes.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of pteridine systems. mdpi.com These calculations can predict molecular properties, elucidate reaction mechanisms, and explain experimental observations. mdpi.com

Studies have employed DFT methods, such as B3LYP, to analyze the electronic properties of various tetrahydropteridine derivatives, revealing significant differences in the distribution of electronic charge among different analogs. researchgate.net Such calculations have shown that in (6R)-5,6,7,8-tetrahydrobiopterin (BH4), the C4a atom has the maximum electron density, and the adjacent N5 atom enhances its reactivity. nih.gov The electronic structure of BH4 is highly susceptible to the external electric field of its environment, which has important implications for its role as an electron transfer cofactor in enzymes like nitric oxide synthase. nih.gov

Computational chemistry has also been used to investigate the thermodynamics and kinetics of reactions involving dihydropteridines. For example, calculations on the role of a dihydropteridine/pteridine couple as a redox mediator for CO2 reduction predicted high activation free energies for the hydride transfer steps, suggesting the reaction is kinetically unfavorable under certain conditions. researchgate.netacs.org These studies often determine the most thermodynamically stable tautomers of pteridine compounds in solution and model the reaction pathways, including transition states. researchgate.netacs.org The accuracy of these calculations is often benchmarked against high-level methods to ensure reliability. osti.gov Fukui indices and other conceptual DFT descriptors are also applied to study the individual reactivity of atoms within the pterin ring system. mdpi.com

Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its enzyme partners, revealing conformational changes and the role of protein flexibility in catalysis. nih.govbiorxiv.org These simulations model the movement of atoms over time, offering insights that are not accessible from static crystal structures.

MD simulations have been used to study the binding of cofactors and their analogs to enzymes like phenylalanine hydroxylase. researchgate.net These studies can explain the molecular basis for cofactor specificity by revealing how different ligands induce distinct conformational changes in the enzyme. researchgate.net For example, simulations showed that the natural cofactor 6R-tetrahydrobiopterin, but not its analogs, disturbs a specific hydrogen bonding network, leading to a regulatory inhibitory effect. researchgate.net

Docking Studies of this compound with Protein Targets

Computational docking studies are instrumental in elucidating the binding modes and potential interactions of small molecules with their protein targets at a molecular level. While direct docking studies specifically on this compound are not extensively documented in publicly available literature, significant insights can be drawn from computational analyses of its close analogs, particularly with enzymes such as dihydropteridine reductase (DHPR). These studies provide a foundational understanding of how the core this compound scaffold likely interacts within the active sites of relevant enzymes.

Research involving a structurally similar compound, quinonoid 6,7-dimethyldihydropteridine (q-6,7-diMePtH2), which serves as an alternative substrate for dihydropteridine reductase, offers valuable data. nih.govacs.org Modeling studies have been conducted to understand the interaction of such pterin substrates within the enzyme's active site. nih.govacs.org These computational models, often built upon the crystal structure of the enzyme in complex with its cofactor NADH, allow for the prediction of key interactions that stabilize the substrate for catalysis. nih.govcuny.edu

In studies on rat dihydropteridine reductase, specific amino acid residues have been identified as crucial for the binding and catalytic mechanism. nih.govacs.org Site-directed mutagenesis and kinetic studies have corroborated the importance of residues such as Tyr146 and Lys150 in the hydride transfer step of the enzymatic reaction. nih.govacs.org Furthermore, a polar loop containing residues Asn186, Ser189, and Met190 is presumed to be critical for the binding of the natural substrate, and by extension, other pteridine-based ligands. nih.govacs.org

Docking calculations have also been performed for other related substrates, such as quinonoid-dihydrobiopterin (qBH2) and quinonoid-dihydrodictyopterin (qDH2), with both rat DHPR and DHPR from Dictyostelium discoideum. rcsb.org These studies confirm that the pteridine moiety can be accommodated within the active site of these enzymes. rcsb.org For instance, in Leishmania major pteridine reductase I (LmPTR1), the pteridine portion of the natural substrate is known to engage in a π–π stacking interaction with the nicotinamide (B372718) ring of the NADP+ cofactor. This type of interaction is a common feature in the binding of pteridine-containing molecules.

While specific binding energy values for this compound are not available, the interactions of its analogs suggest a binding mode primarily governed by hydrogen bonding and hydrophobic interactions within the enzyme's active site. The core pteridine ring system is central to these interactions.

Table 1: Key Protein Targets and Interacting Residues in Docking Studies of this compound Analogs

| Protein Target | Organism | Analog Studied | Key Interacting Residues | Type of Interaction |

| Dihydropteridine Reductase (DHPR) | Rat | Quinonoid 6,7-dimethyldihydropteridine | Tyr146, Lys150 | Catalysis (Hydride Transfer) |

| Dihydropteridine Reductase (DHPR) | Rat | Quinonoid (6R)-l-erythro-dihydrobiopterin | Asn186, Ser189, Met190 | Substrate Binding |

| Dihydropteridine Reductase (DHPR) | Dictyostelium discoideum | Quinonoid-BH2, Quinonoid-DH2 | Not specified in detail | Binding confirmed by docking |

| Pteridine Reductase 1 (PTR1) | Leishmania major | Natural pteridine substrates | Nicotinamide of NADP+ | π–π Stacking |

Analytical Methodologies for 6,7 Dihydropteridine in Biochemical Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS/MS in research)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are cornerstone techniques for the analysis of pteridines, including dihydropteridines, in biological samples. nih.govmdpi.com These methods offer high resolution and sensitivity for separating and quantifying structurally similar pteridine (B1203161) derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of pteridines from complex biological matrices like urine, cerebrospinal fluid (CSF), and tissue extracts. nih.govuzh.ch Reversed-phase HPLC (RP-HPLC) with C18 columns is a common approach, utilizing mobile phases typically consisting of aqueous buffers and an organic modifier like methanol. frontiersin.orgijpsonline.com Detection is often achieved using fluorescence or electrochemical detectors, as pteridines exhibit native fluorescence. mdpi.comnih.gov For instance, oxidized pterins can be detected fluorometrically with excitation and emission wavelengths around 360 nm and 440 nm, respectively. nih.gov To analyze both reduced and oxidized forms, a differential oxidation method is often employed. Samples are split and treated with either acidic or alkaline iodine oxidation. Acidic oxidation converts 7,8-dihydropteridines and tetrahydropteridines to their fully oxidized, fluorescent forms, while alkaline oxidation only affects the tetrahydropteridines. This allows for the indirect quantification of the different redox states. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a highly sensitive and specific method for the direct determination of pteridines, including 6,7-dihydropteridine metabolites, without the need for extensive sample pre-treatment like oxidation. researchgate.netnih.gov This technique couples the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, allowing for the differentiation of isobaric compounds (compounds with the same mass). mst.edu LC-MS/MS methods have been developed for the comprehensive analysis of pterin (B48896) pathways in CSF, enabling the simultaneous quantification of multiple metabolites like 7,8-dihydrobiopterin (BH2), tetrahydrobiopterin (B1682763) (BH4), neopterin, and sepiapterin (B94604). researchgate.netnih.gov The use of stable isotope-labeled internal standards improves the accuracy and precision of quantification. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique for LC-MS analysis of pteridines. frontiersin.orgmst.edu

Table 1: Examples of Chromatographic Conditions for Pteridine Analysis

| Technique | Analyte(s) | Matrix | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|---|

| HPLC | Pterins (Biopterin, H2B, H4B) | Biological Samples | Not Specified | Isocratic: 20 mM (Na+) phosphate (B84403) pH 6.5, 4% (v/v) methanol | Fluorescence (Ex: 360 nm, Em: 440 nm) after oxidation | nih.gov |

| HPLC | Homovanillic acid (HVA), 5-hydroxyindoleacetic acid (5-HIAA), L-DOPA | CSF | Not Specified | Not Specified | Electrochemical Detector | uzh.ch |

| LC-MS/MS | BH4, 7,8-dihydrobiopterin (BH2), Neopterin, Sepiapterin | CSF | Not Specified | Not Specified | Tandem Mass Spectrometry | researchgate.netnih.gov |

| RP-HPLC | Tetrahydroazepino[2,1b]quinazolin-12(6H)-one | Bulk Drug | C18 (4.6×250 mm, 5 µ) | Methanol:water (80:20 v/v) | UV (254 nm) | ijpsonline.com |

Spectrophotometric and Fluorometric Assays for Enzymatic Activity Studies

Spectrophotometric and fluorometric assays are fundamental for studying the kinetics of enzymes involved in this compound metabolism, most notably dihydropteridine reductase (DHPR). These assays are typically continuous and monitor the change in absorbance or fluorescence of a substrate or cofactor over time.

Spectrophotometric Assays: A common spectrophotometric assay for DHPR measures the decrease in absorbance of NADH at 340 nm. researchgate.net In this assay, the substrate, a quinonoid dihydropterin (like quinonoid 6,7-dimethyldihydropterine or quinonoid dihydrobiopterin), is reduced by DHPR using NADH as a cofactor. researchgate.netsigmaaldrich.com The quinonoid dihydropterin is often generated in situ by the oxidation of a stable tetrahydropterin (B86495) precursor (e.g., 6,7-dimethyl-5,6,7,8-tetrahydropterine) using an oxidizing agent like 2,6-dichloroindophenol (B1210591) or an enzymatic system such as peroxidase and hydrogen peroxide. sigmaaldrich.comasm.org Another method involves coupling the DHPR reaction to the reduction of ferricytochrome c, where the amount of reduced ferrocytochrome c is measured spectrophotometrically. bioone.org

Fluorometric Assays: Fluorometric assays offer enhanced sensitivity for measuring enzyme activity, which is particularly useful when dealing with low enzyme concentrations or small sample volumes, such as dried blood spots. researchgate.netlabsystemsdx.com These assays can be designed to measure the activity of enzymes like DHPR. labsystemsdx.com For example, Labsystems Diagnostics offers a fluorometric kit for determining biotinidase enzyme activity from dried blood samples, highlighting the application of this sensitive detection method in newborn screening. labsystemsdx.com While specific fluorometric assays for DHPR are less detailed in the provided context, the principle relies on using substrates that become fluorescent or lose their fluorescence upon enzymatic conversion, allowing for highly sensitive detection.

Table 2: Examples of Conditions for Enzymatic Assays

| Assay Type | Enzyme | Principle | Substrate(s) | Cofactor | Detection | Reference |

|---|---|---|---|---|---|---|

| Spectrophotometric | Dihydropteridine Reductase (DHPR) | Monitors the oxidation of NADH to NAD+ | 6,7-Dimethyldihydropterine (quinonoid isomer) | NADH | Decrease in absorbance at 340 nm | sigmaaldrich.com |

| Spectrophotometric | DHPR | Reduction of ferricytochrome c | 6-methyl quinonoid dihydropterin (q-MH2) | NADH | Increase in absorbance of reduced cytochrome c | bioone.org |

| Spectrophotometric | DHPR | Monitors NADH oxidation | Quinonoid dihydrobiopterin (qBH2) | NADH | Decrease in absorbance at 340 nm | researchgate.net |

| Spectrophotometric | DHPR | Coupled reaction with tyrosine hydroxylase | Quinonoid 6,7-dimethyldihydropterine (Q-DMPH2) | TPNH generating system | Formation of DOPA | pnas.org |

Electrophoretic Methods for Dihydropteridine Analysis (if applicable in research)

Electrophoretic techniques are valuable for the separation of charged molecules and are applied in pteridine research for both the analysis of pteridine compounds themselves and the characterization of related enzymes.

Capillary Electrophoresis (CE): Capillary electrophoresis, particularly when coupled with laser-induced fluorescence (LIF) detection, is a powerful technique for separating and detecting minute amounts of pteridines in biological fluids like urine. acs.orgacs.org CE offers superior separation efficiency compared to HPLC for some pteridine derivatives. acs.org The method involves applying a high voltage across a narrow fused-silica capillary filled with a buffer, causing charged molecules to migrate at different rates. acs.orggoogle.com The separation of pteridines is highly sensitive to the pH of the running buffer. acs.org CE-LIF has been successfully used to separate and identify multiple pteridines in a single run, with detection limits in the sub-nanomolar range (10⁻¹⁰ M). acs.orgacs.org

Gel Electrophoresis: Gel electrophoresis methods, such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and denaturing gradient gel electrophoresis (DGGE), are primarily used to analyze the proteins involved in pteridine metabolism, like DHPR.

SDS-PAGE is used to determine the subunit molecular weight of proteins. For instance, human liver DHPR was observed as a single subunit of approximately 26 kDa on SDS-PAGE. nih.govportlandpress.com It is also used to assess the purity of enzyme preparations and to observe limited proteolysis. asm.orgbioone.org

Non-denaturing PAGE can be used to observe the native enzyme and its complexes, such as the DHPR-NADH complex, and for activity staining. asm.orgnih.gov

Denaturing Gradient Gel Electrophoresis (DGGE) is a mutation screening technique. It has been employed for the analysis of the QDPR gene, which codes for DHPR, to rapidly scan for mutations that cause DHPR deficiency. researchgate.netnih.gov

Table 3: Examples of Electrophoretic Methods in Pteridine Research

| Technique | Application | Key Parameters | Detection/Staining | Reference |

|---|---|---|---|---|

| Capillary Electrophoresis (HPCE-LIF) | Separation of pteridine derivatives in urine | Buffer: 0.1 M Tris-0.1 M borate-2 mM EDTA (pH 8.75); Voltage: 20 kV | Laser-Induced Fluorescence (LIF) | acs.orgacs.org |

| SDS-PAGE | Determine subunit molecular weight of DHPR | 12.5% polyacrylamide gel | Coomassie Brilliant Blue G-250 | bioone.org |

| SDS-PAGE | Assess purity and molecular weight of human liver DHPR | Polyacrylamide gel | Not Specified | nih.govportlandpress.com |

| Denaturing Gradient Gel Electrophoresis (DGGE) | Mutation analysis of the QDPR gene | PCR amplification with GC-clamping, resolution on denaturing gradient gel | Direct sequence analysis | researchgate.netnih.gov |

Research Applications and Experimental Models Utilizing 6,7 Dihydropteridine

Use as a Substrate for Enzyme Kinetic Studies

6,7-Dihydropteridine and its structural analogs are essential substrates for the enzyme dihydropteridine reductase (DHPR; EC 1.5.1.34), which is critical for regenerating tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases. nih.govwikipedia.org The quinonoid form of dihydropteridines, generated during the hydroxylation reactions, is the specific substrate for DHPR. jacc.orgmst.edu

Researchers frequently use stable synthetic analogs, such as quinonoid 6,7-dimethyldihydropteridine (q-6,7-diMePtH₂), as alternative substrates to study the kinetics of DHPR. wikipedia.orgmdpi.com These analogs are often easier to synthesize and handle than the natural, unstable quinonoid dihydrobiopterin. mst.edu Kinetic studies involving these substrates allow for the determination of key enzymatic parameters like the Michaelis constant (Kₘ) and the catalytic rate (kcat). For instance, studies on rat liver DHPR have used these substrates to elucidate the enzyme's mechanism. jacc.orgwikipedia.org

Comparative kinetic studies using wild-type and mutant forms of DHPR have provided deep insights into the roles of specific amino acid residues in substrate binding and catalysis. wikipedia.orgmdpi.com For example, mutations at residues Tyr146 or Lys150 in rat DHPR led to significant changes in the kinetic parameters for both the natural substrate and q-6,7-diMePtH₂, confirming the critical role these residues play in the enzyme's hydride transfer mechanism. wikipedia.orgmdpi.com The use of these substrates has been fundamental in characterizing DHPR from various sources and understanding the molecular basis of DHPR deficiency, a metabolic disorder. nih.gov

| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | Source Organism |

| Wild-Type Dihydropteridine Reductase | quinonoid 6,7-dimethyldihydropteridine (q-6,7-diMePtH₂) | - | 150 | Rat |

| Tyr146Phe/Lys150Gln Mutant DHPR | quinonoid 6,7-dimethyldihydropteridine (q-6,7-diMePtH₂) | - | ~0 | Rat |

| Wild-Type Dihydropteridine Reductase | quinonoid (6R)-l-erythro-dihydrobiopterin (qBH₂) | - | 23 | Rat |

| Dihydropteridine Reductase | quinonoid 6,6-dimethyldihydropterin | 400 | - | Rat Liver |

Kₘ and kcat values are influenced by experimental conditions and the specific enzyme preparation. Data sourced from multiple studies. jacc.orgwikipedia.orgmdpi.com

Development of Biochemical Probes Based on this compound Scaffold

The pteridine (B1203161) ring system, including the this compound core, serves as a versatile scaffold for the design and synthesis of biochemical probes. These probes are engineered to study the function, activity, and localization of specific enzymes and cellular processes. mdpi.com The general structure of such probes consists of a recognition element that targets a specific enzyme, a linker, and a reporter group, such as a fluorophore. mdpi.com

While not always fluorescent themselves, dihydropteridines can be chemically modified to create probes. For example, derivatives of the pteridine scaffold have been developed as potent inhibitors for various enzymes, acting as probes to investigate enzymatic pathways. A series of N5-substituted 6,7-dioxo-6,7-dihydropteridine derivatives were identified as irreversible inhibitors of Bruton's tyrosine kinase (BTK), an important target in B-cell malignancies. nih.gov These compounds, with IC₅₀ values in the nanomolar range, serve as powerful biochemical probes to study BTK's role in cell signaling pathways and to evaluate the effects of its inhibition. nih.gov

Furthermore, the pteridine scaffold is present in fluorescent base analogs used to probe nucleic acid dynamics. 6-Methylisoxanthopterin (6MI), a pteridine derivative, is a fluorescent analog of guanine. wikipedia.org Unlike many other fluorescent base analogs, its quantum yield increases significantly when incorporated into a DNA or RNA duplex, making it an excellent probe for studying helix dynamics and protein-nucleic acid interactions using techniques like fluorescence polarization anisotropy. wikipedia.org The emission properties of various dihydropterins and oxidized pterins can be harnessed for fluorescence-based diagnostics and imaging. mdpi.com

In vitro and Cell-Based Research Models for Studying Pteridine Metabolism

In vitro and cell-based models are indispensable for elucidating the complexities of pteridine metabolism and its dysregulation in diseases like cancer and endothelial dysfunction. nih.govjacc.org These models allow researchers to trace metabolic pathways, identify key enzymatic players, and understand how cellular environments influence pteridine biosynthesis and catabolism.

A prominent example is the MCF10A progressive breast cancer cell model, which includes benign (MCF10A), premalignant (MCF10AT), and malignant (MCF10CA1a) cell lines. nih.govresearchgate.net This system provides a unique platform to study how pteridine metabolism changes with cancer progression. nih.gov In studies using this model, cells are dosed with various pteridine derivatives, and the resulting metabolites are analyzed in both intracellular and extracellular contexts using methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govresearchgate.net Research has shown that several pteridines, including pterin (B48896), sepiapterin (B94604), and 6-biopterin (B1667280), have altered metabolism in breast cancer cell lines. nih.gov These studies provide direct in vitro evidence for the clinical observation of elevated pteridine levels in cancer patients and help to map the pteridine biosynthetic pathway in breast cancer cells. nih.govresearchgate.net

Beyond cancer, cell models are used to study the role of pteridine metabolism in vascular health. Endothelial dysfunction in insulin-resistant states has been linked to abnormal pteridine metabolism, specifically a reduced ratio of tetrahydrobiopterin (BH₄) to 7,8-dihydrobiopterin (BH₂), indicating either reduced synthesis or increased oxidation of BH₄. jacc.org Cell culture models of endothelial cells are used to investigate the mechanisms behind this uncoupling of endothelial nitric oxide synthase (eNOS), which can be caused by BH₄ deficiency. jacc.org These models are crucial for understanding how oxidative stress impacts the enzymes of pteridine metabolism, such as dihydropteridine reductase (DHPR), and contributes to vascular disease. jacc.org

Q & A

Basic: What is the enzymatic role of 6,7-dihydropteridine reductase (DHPR) in pteridine metabolism?

DHPR (EC 1.5.1.34) catalyzes the NADH/NADPH-dependent reduction of this compound (6,7-DHP) to 5,6,7,8-tetrahydropteridine, a critical step in regenerating tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases. This reaction prevents the spontaneous rearrangement of 6,7-DHP to inactive 7,8-dihydropteridine, ensuring BH4 bioavailability for neurotransmitter synthesis and nitric oxide production .

Methodological Insight : DHPR activity is typically assayed spectrophotometrically by monitoring NADH oxidation at 340 nm using quinonoid dihydropterins as substrates. Purification involves affinity chromatography (e.g., naphthoquinone adsorbents) and ion-exchange steps (DEAE/CM-Sephadex) .

Basic: How is DHPR deficiency diagnosed, and what experimental assays are used?

DHPR deficiency, a cause of malignant hyperphenylalaninemia, is diagnosed via enzyme activity assays in erythrocytes or leukocytes. The NADH-dependent reduction of 6,7-DHP is measured, with deficient activity (<10% of normal) confirming the diagnosis. Urinary pterin profiling (e.g., elevated dihydrobiopterin) and genetic testing for QDPR mutations are complementary approaches .

Methodological Insight : For enzyme assays, lysates are incubated with 6,7-DHP and NADH, and reaction rates are quantified using HPLC or spectrophotometry. Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots .

Advanced: How can structural studies of DHPR inform experimental design for mutational analysis?

The crystal structure of rat DHPR (PDB ID: 1DHV) reveals a Rossmann-fold NADH-binding domain and a dimeric interface stabilized by a four-helix bundle. Mutations at the dimer interface (e.g., human DHPR Thr90 insertion) disrupt enzyme stability, correlating with severe phenylketonuria phenotypes. Site-directed mutagenesis of residues near the active site (e.g., Arg57, His89) can test substrate/cofactor binding hypotheses .

Methodological Insight : Structural modeling tools (e.g., PyMOL, Rosetta) predict mutation effects. Activity assays post-mutation (e.g., T90ins variants) validate functional impacts .

Advanced: How do contradictory kinetic data for DHPR arise, and how can they be resolved?

Discrepancies in reported Km values for NADH (5–50 µM) and 6,7-DHP (1–20 µM) stem from substrate purity, assay conditions (pH, temperature), and enzyme sources. For example, bovine DHPR exhibits higher NADH affinity than human DHPR. Stopped-flow kinetics and isotope labeling (e.g., deuterated NADH) clarify rate-limiting steps, while standardized substrates (e.g., synthetic quinonoid dihydropterins) improve reproducibility .

Methodological Insight : Use defined substrates like 6-methyl-5,6,7,8-tetrahydropterin, which generates a stable quinonoid intermediate upon oxidation. Control for spontaneous 6,7-DHP rearrangement by maintaining assay pH at 6.5–7.0 .

Advanced: What strategies are effective for studying DHPR inhibitors in vitro?

DHPR inhibitors (e.g., pyrimidine analogs, QSAR-predicted compounds) are screened via competitive inhibition assays with NADH/6,7-DHP. IC50 values are determined by dose-response curves, while Ki values require Lineweaver-Burk analysis. For mechanistic studies, fluorescence quenching of Trp residues in DHPR monitors inhibitor-induced conformational changes .

Methodological Insight : Recombinant human DHPR (e.g., RPC758Hu01, 29.5 kDa) expressed in E. coli provides a pure, consistent enzyme source for inhibitor screens. Couple assays with peroxidase/H2O2 to generate substrate quinonoid dihydropterins in situ .

Advanced: How can recombinant DHPR be utilized in metabolic pathway reconstitution studies?

Recombinant DHPR (e.g., His-tagged QDPR) enables in vitro reconstitution of BH4 recycling pathways. Co-incubate with 4α-hydroxytetrahydrobiopterin dehydratase (EC 4.2.1.96) to generate 6,7-DHP, then measure DHPR-dependent NADH oxidation. Coupled assays with phenylalanine hydroxylase (PAH) validate BH4 regeneration efficiency .

Methodological Insight : Use LC-MS to quantify BH4 and phenylalanine-to-tyrosine conversion rates. Optimize molar ratios of pathway enzymes to avoid rate-limiting steps .

Advanced: What experimental approaches address DHPR’s anomalous electrophoretic behavior?

DHPR migrates aberrantly in SDS-PAGE due to its low charge/size ratio. Ferguson plot analysis (log Rf vs. gel concentration) confirms this anomaly. For accurate MW determination, use sedimentation equilibrium (50 kDa for native DHPR) over gel filtration (47.5 kDa) and crosslink with glutaraldehyde to stabilize dimers .

Basic: What are the clinical implications of DHPR’s role in tetrahydrobiopterin (BH4) recycling?

DHPR deficiency disrupts BH4-dependent pathways, causing neurotransmitter (dopamine, serotonin) depletion and hyperphenylalaninemia. Early diagnosis via enzyme assays (≤5% residual activity) is critical for initiating neurotransmitter replacement therapy (e.g., L-DOPA, 5-HTP) to prevent neurodegeneration .

Methodological Insight : Monitor cerebrospinal fluid (CSF) biogenic amines (HPLC-ECD) and plasma phenylalanine levels in DHPR-deficient patients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.